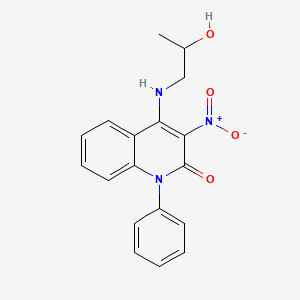

4-((2-hydroxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Description

4-((2-Hydroxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a synthetic quinolinone derivative featuring a nitro group at position 3 and a 2-hydroxypropylamino substituent at position 3. The quinolinone core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 2-hydroxypropylamino moiety introduces polarity, which may improve aqueous solubility compared to halogenated analogs .

Properties

IUPAC Name |

4-(2-hydroxypropylamino)-3-nitro-1-phenylquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-12(22)11-19-16-14-9-5-6-10-15(14)20(13-7-3-2-4-8-13)18(23)17(16)21(24)25/h2-10,12,19,22H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLVGBXRPADQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes such asAdenosine Deaminase , which plays a crucial role in purine metabolism and adenosine homeostasis.

Mode of Action

It can be inferred that the compound may interact with its target enzyme, potentially modulating its activity and thereby influencing the biochemical pathways it is involved in.

Biochemical Pathways

The compound likely affects the biochemical pathways associated with its target enzyme. For instance, Adenosine Deaminase is involved in the metabolism of adenosine, a molecule that plays a key role in various biochemical processes such as energy transfer and signal transduction.

Biological Activity

The compound 4-((2-hydroxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a derivative of quinoline known for its diverse biological activities, including potential anticancer, antibacterial, and anti-inflammatory properties. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C15H16N3O3

- Molecular Weight : 284.30 g/mol

- CAS Number : 92952-81-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Notably, it has been shown to inhibit certain enzymes and modulate signaling pathways relevant to cancer progression and inflammation.

- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as acetylcholinesterase, which is significant in neurodegenerative diseases like Alzheimer's .

- Anticancer Activity : Studies indicate that it can induce apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation through the modulation of the PI3K/Akt/mTOR signaling pathway .

Biological Activities

The following table summarizes key biological activities associated with this compound:

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various quinoline derivatives, this compound was found to have a GI50 value in the low micromolar range against A549 lung cancer cells. The mechanism involved the induction of apoptosis via mitochondrial pathways and caspase activation .

Case Study 2: Antimicrobial Activity

A series of experiments demonstrated that this compound exhibited potent antibacterial activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Case Study 3: Anti-inflammatory Effects

Research highlighted its ability to modulate inflammatory responses in macrophages by downregulating TNF-alpha and IL-6 production. This effect was linked to the inhibition of NF-kB signaling pathways, indicating its utility in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 3 and 4 significantly influence the compound’s electronic profile and solubility:

Key Observations :

- Nitro Group Impact : The nitro group in the target compound increases electrophilicity at position 4, facilitating nucleophilic substitution reactions (e.g., amination) compared to halogenated analogs .

- Solubility: The 2-hydroxypropylamino group improves aqueous solubility relative to chloro or methyl substituents, as seen in III-a2 (m.p. = 133°C vs. 167°C for I-a in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.